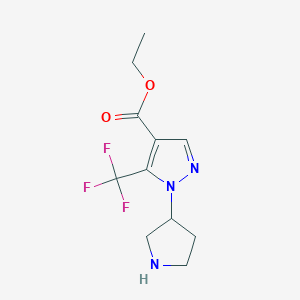
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H14F3N3O2 . The compound is part of the pyrazole family, which are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be prepared via substitution reaction of 2 with iodomethane .Molecular Structure Analysis
The molecular structure of Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods and elemental analysis . The InChI Code for this compound is 1S/C11H14F3N3O2/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14/h6-7,15H,2-5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 277.25 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
This compound has been evaluated for its antibacterial and antifungal activity. It has shown strong antifungal properties against various pathogens, including Candida albicans . This suggests its potential use in developing new antimicrobial agents .
Spectroscopic Analysis
The compound’s structure has been verified using FT-IR , 1H NMR , and 13C NMR spectroscopic methods. These techniques are crucial for understanding the molecular structure and are widely used in the characterization of new chemical entities .
Density Functional Theory (DFT) Calculations
DFT calculations have been employed to determine the theoretical characterization, spectroscopic, and electronic properties of the compound. This computational approach is essential for predicting molecular behavior and interactions .
Molecular Docking Studies
Molecular docking studies have been conducted to find the best fit orientation of the compound with the cannabinoid receptor1. This is significant for drug design and development, particularly in targeting specific receptors .
Neuroprotective and Anti-neuroinflammatory Agents
Research suggests that derivatives of this compound could serve as potential neuroprotective and anti-neuroinflammatory agents. This is particularly relevant for the treatment of neurodegenerative diseases and traumatic brain injuries .
Chemical Selectivity and Reactivity Analysis
The chemical selectivity and reactivity of the compound have been analyzed via NBO calculations. This helps in improving the stability of the molecule and is important for the development of drugs with fewer side effects .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14/h6-7,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGLLXGUARBOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853711.png)
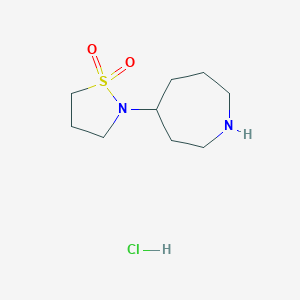

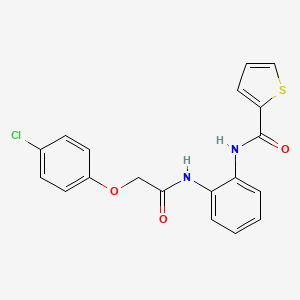
![7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2853717.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)

![6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853721.png)
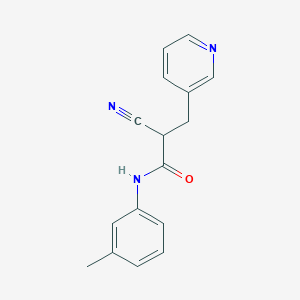
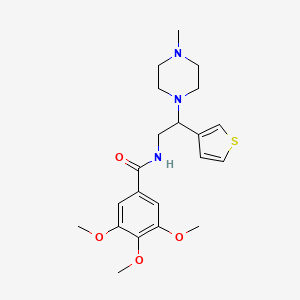

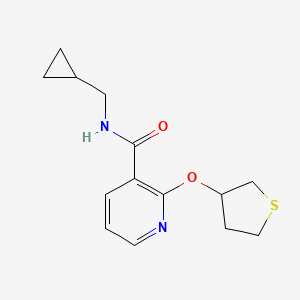
![N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2853730.png)
![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)